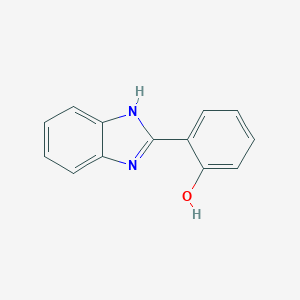

Phenol, 2-(1H-benzimidazol-2-yl)-

Description

The exact mass of the compound Phenol, 2-(1H-benzimidazol-2-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32819. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 2-(1H-benzimidazol-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(1H-benzimidazol-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8,16H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXMGTIHBYFTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062746 | |

| Record name | Phenol, 2-(1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2963-66-8 | |

| Record name | 2-(2′-Hydroxyphenyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1H-benzimidazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2963-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1H-benzimidazol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Hydroxyphenyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-Benzimidazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-benzimidazol-2-yl)phenol, a significant heterocyclic compound with diverse applications in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and key experimental procedures.

Introduction

2-(1H-Benzimidazol-2-yl)phenol, also known as 2-(2-Hydroxyphenyl)benzimidazole (HPBI), is an aromatic heterocyclic compound featuring a benzimidazole ring substituted with a hydroxyphenyl group at the 2-position. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. HPBI and its derivatives are of particular interest due to their unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), which leads to a large Stokes shift and fluorescence. These characteristics make them valuable as fluorescent probes, organic light-emitting diode (OLED) materials, and UV stabilizers. Furthermore, benzimidazole derivatives have demonstrated a wide range of biological activities, including antifungal, antimicrobial, and antitumor properties.[1][2][3]

This guide will focus on the prevalent methods for synthesizing HPBI and the analytical techniques employed for its structural elucidation and characterization.

Synthesis of 2-(1H-Benzimidazol-2-yl)phenol

The most common and straightforward synthesis of 2-(1H-benzimidazol-2-yl)phenol involves the condensation reaction of o-phenylenediamine with salicylic acid or a salicylic acid derivative, such as salicylaldehyde. Several variations of this method exist, aiming to improve yields and reaction conditions.

A widely adopted method involves the reaction of o-phenylenediamine with salicylaldehyde. This reaction can be carried out under various conditions, including refluxing in a solvent, often with a catalyst.[4] Microwave-assisted synthesis has also been reported as a green chemistry approach to afford the product in high yields with shorter reaction times. Another approach utilizes manganese (III) acetate as an oxidizing agent to promote the condensation, which can proceed under milder conditions.[5]

General Synthesis Pathway

The synthesis of 2-(1H-benzimidazol-2-yl)phenol is typically achieved through the condensation of o-phenylenediamine and salicylaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the final benzimidazole product.

Caption: General reaction scheme for the synthesis of 2-(1H-benzimidazol-2-yl)phenol.

Experimental Protocols

Synthesis via Condensation of o-Phenylenediamine and Salicylaldehyde[4][7]

Materials:

-

o-Phenylenediamine

-

Salicylaldehyde

-

Ethanol or Dimethylformamide (DMF)

-

Hydrochloric Acid (optional, for some procedures)

Procedure:

-

Dissolve equimolar amounts of o-phenylenediamine and salicylaldehyde in a suitable solvent such as ethanol or DMF in a round-bottom flask.[4][6]

-

The mixture can be refluxed for several hours. Reaction progress is monitored by thin-layer chromatography (TLC).[7]

-

Alternatively, the reaction can be promoted by the addition of an oxidizing agent like manganese (III) acetate or by using microwave irradiation.[5]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure 2-(1H-benzimidazol-2-yl)phenol.[7]

Characterization Data

The structure and purity of the synthesized 2-(1H-benzimidazol-2-yl)phenol are confirmed using various spectroscopic and analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O | [8] |

| Molecular Weight | 210.23 g/mol | [8] |

| Melting Point | 239-243 °C | |

| Appearance | Solid |

Spectroscopic Data

| Technique | Key Data | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.71 (s, 1H, OH), 8.45 (s, 1H, NH), 7.79-6.77 (m, 8H, Ar-H) | [7][9] |

| ¹³C NMR (CDCl₃), δ (ppm) | 178.7, 164.0, 161.0, 152.1, 150.4, 147.7, 134.0, 132.8, 128.8, 126.9, 124.1, 119.5, 119.2, 117.5 | [7] |

| FT-IR (KBr), ν (cm⁻¹) | 3421-3402 (O-H), 3236 (N-H), 1635 (C=N), 1248 (C-O) | [7][9] |

| Mass Spec. (APCI-MS), m/z | 484.2 [M+H]⁺ (for a derivative) | [7] |

Note: NMR and IR data can vary slightly depending on the solvent and instrument used.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow from synthesis to characterization of 2-(1H-benzimidazol-2-yl)phenol.

Caption: Workflow for the synthesis and characterization of 2-(1H-benzimidazol-2-yl)phenol.

Conclusion

This technical guide has outlined the primary synthetic routes and characterization methods for 2-(1H-benzimidazol-2-yl)phenol. The condensation of o-phenylenediamine with salicylaldehyde remains a robust and efficient method for its preparation. The detailed spectroscopic and physical data provided serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science for the successful synthesis and identification of this versatile compound. The unique properties of HPBI continue to make it a molecule of significant interest for the development of new functional materials and therapeutic agents.

References

- 1. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 3. isca.me [isca.me]

- 4. mdpi.com [mdpi.com]

- 5. chemistrymag.org [chemistrymag.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of a Dehydroabietyl Derivative Bearing a 2-(2′-Hydroxyphenyl)Benzimidazole Unit and Its Selective Cu2+ Chemosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(2'-Hydroxyphenyl)benzimidazole | C13H10N2O | CID 18075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Physicochemical Properties of 2-(1H-benzimidazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-benzimidazol-2-yl)phenol, a heterocyclic compound featuring a benzimidazole core linked to a phenol group, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties give rise to a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-benzimidazol-2-yl)phenol, detailing its structural, spectral, and solubility characteristics. Experimental protocols for its synthesis and characterization are also provided to support further research and development.

Physicochemical and Structural Properties

2-(1H-benzimidazol-2-yl)phenol is an aromatic, polar, and ionizable compound that typically presents as an off-white or pale yellow crystalline solid at room temperature.[1][2] Its structure allows for various chemical modifications to enhance its therapeutic efficacy.[3] The key physicochemical parameters are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂O | [3][4] |

| Molecular Weight | 210.23 g/mol | [3][4] |

| Appearance | Off-white to pale yellow crystalline solid | [3] |

| Physical State | Solid at room temperature | [3] |

| Melting Point | 226–243 °C (Note: Discrepancies exist in reported values, with some as high as 326°C) | [3] |

| Boiling Point | 523.00 °C | [3] |

| Density | 1.3580 g/cm³ | [3] |

| logP (Computed) | 2.9 (XLogP3) | [5] |

| pKa | No experimental data available. The compound's solubility is pH-dependent, indicating ionizable groups.[3] | - |

Table 2: Solubility Profile

| Solvent | Solubility | Notes | Source(s) |

| Water | Insoluble | Limits applications in aqueous environments. | [3] |

| Ethanol | Moderately Soluble | Solubility can be enhanced with increased temperature. | [3] |

| Methanol | Moderately Soluble | - | [3] |

Table 3: Crystallographic Data

The solid-state structure of 2-(1H-benzimidazol-2-yl)phenol has been elucidated by single-crystal X-ray diffraction, revealing a nearly planar molecule.[1][2] The crystal packing is stabilized by a network of hydrogen bonds and π-π stacking interactions.[2]

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| Unit Cell Dimensions | a = 16.864(4) Å, b = 4.7431(8) Å, c = 12.952(2) Å, β = 102.34(2)° | [2] |

| Unit Cell Volume | 1012.1(3) ų | [2] |

| Molecules per Unit Cell (Z) | 4 | [2] |

| Key Interactions | Intramolecular O—H···N hydrogen bond; Intermolecular N—H···O hydrogen bonds; π–π stacking interactions | [1][2] |

Synthesis and Characterization

The most common route for the synthesis of 2-(1H-benzimidazol-2-yl)phenol is the condensation reaction between o-phenylenediamine and 2-hydroxybenzaldehyde (salicylaldehyde).

Diagram: Synthesis Workflow

References

- 1. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-(1H-BENZOIMIDAZOL-2-YL)-PHENOL [m.chemicalbook.com]

- 5. 2-(2'-Hydroxyphenyl)benzimidazole | C13H10N2O | CID 18075 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-(2-Hydroxyphenyl)-1H-benzimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI), also known as 2-(1H-benzo[d]imidazol-2-yl)phenol, is a versatile organic compound with a wide array of applications. It serves as a key intermediate in the synthesis of pharmaceuticals, including selective inhibitors of PI3Kα for cancer therapy.[1] Its unique photophysical properties, stemming from excited-state intramolecular proton transfer (ESIPT), make it a valuable fluorescent probe. Furthermore, HPBI exhibits antioxidant and anti-inflammatory characteristics, leading to its use in the cosmetic and pharmaceutical industries for skin protection and anti-aging formulations. Given its broad utility, a thorough understanding of its solubility in common organic solvents is paramount for its effective application in research and development.

Physicochemical Properties of 2-(2-Hydroxyphenyl)-1H-benzimidazole

A summary of the key physicochemical properties of HPBI is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol [2][3] |

| Melting Point | 239-243 °C[2] |

| Appearance | White to tan crystalline powder |

| pKa | 9.23 (at 25 °C)[2] |

| CAS Number | 2963-66-8[2] |

Solubility of 2-(2-Hydroxyphenyl)-1H-benzimidazole in Organic Solvents

Comprehensive quantitative solubility data for 2-(2-hydroxyphenyl)-1H-benzimidazole across a wide range of organic solvents is limited in publicly available literature. However, qualitative descriptions have been reported and are summarized in the table below. It is important to note that terms like "soluble" and "low solubility" are relative and can depend on the specific conditions of the experiment.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble (100 mg/mL or 475.67 mM)[4] |

| Chloroform | Readily Soluble |

| Methanol | Low Solubility |

| Water | Insoluble[1][2] |

Note: The lack of precise quantitative data highlights a knowledge gap and underscores the need for experimental determination of solubility for specific applications.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ established methods for solubility measurement. The following are detailed protocols for the equilibrium solubility (shake-flask) method and the gravimetric method, which are widely accepted in the pharmaceutical industry.

Equilibrium Solubility Method (Shake-Flask Method)

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of 2-(2-hydroxyphenyl)-1H-benzimidazole in a specific organic solvent at a controlled temperature.

Materials:

-

2-(2-hydroxyphenyl)-1H-benzimidazole (solid)

-

Selected organic solvent(s)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 2-(2-hydroxyphenyl)-1H-benzimidazole to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and the solvent.[5]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration of 2-(2-hydroxyphenyl)-1H-benzimidazole in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Objective: To determine the mass of 2-(2-hydroxyphenyl)-1H-benzimidazole that dissolves in a given volume of solvent.

Materials:

-

2-(2-hydroxyphenyl)-1H-benzimidazole (solid)

-

Selected organic solvent(s)

-

Conical flask or beaker

-

Stirring rod or magnetic stirrer

-

Filter paper and funnel

-

Evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Saturation: Prepare a saturated solution of 2-(2-hydroxyphenyl)-1H-benzimidazole in the chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.[6]

-

Filtration: Filter the saturated solution to remove any undissolved solid.[6]

-

Sample Collection: Pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.[6]

-

Evaporation: Carefully evaporate the solvent from the dish using a steam bath or a hot plate at a low temperature to avoid decomposition of the compound.

-

Drying: Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the compound's melting point until a constant weight is achieved.[6]

-

Weighing: Allow the dish to cool in a desiccator and then weigh it on an analytical balance.

-

Calculation: The difference between the final weight of the dish with the dried solute and the initial weight of the empty dish gives the mass of the dissolved 2-(2-hydroxyphenyl)-1H-benzimidazole. The solubility can then be expressed as g/L or mg/mL.

Visualizing Experimental and Logical Workflows

To aid in the practical application of the described methodologies, the following diagrams illustrate the key workflows.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Logical Flow for Solvent Selection.

Conclusion

While 2-(2-hydroxyphenyl)-1H-benzimidazole is a compound of significant interest, a comprehensive, quantitative understanding of its solubility in a broad range of organic solvents is not yet well-documented in the scientific literature. This guide has summarized the available qualitative data and provided detailed, actionable protocols for the experimental determination of its solubility. For researchers and professionals in drug development and materials science, the application of these standardized methods will enable the generation of crucial data to facilitate the effective use of this versatile molecule. The presented workflows offer a logical approach to both the experimental process and the strategic selection of appropriate solvent systems.

References

- 1. 2-(2-HYDROXYPHENYL)-1H-BENZIMIDAZOLE CAS#: 2963-66-8 [m.chemicalbook.com]

- 2. 2-(2-HYDROXYPHENYL)-1H-BENZIMIDAZOLE | 2963-66-8 [chemicalbook.com]

- 3. 2-(2'-Hydroxyphenyl)benzimidazole | C13H10N2O | CID 18075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

Spectroscopic Profile of Phenol, 2-(1H-benzimidazol-2-yl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound Phenol, 2-(1H-benzimidazol-2-yl)-, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Phenol, 2-(1H-benzimidazol-2-yl)-. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the protons and carbon atoms, respectively, within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of Phenol, 2-(1H-benzimidazol-2-yl)- provides valuable information about the arrangement of protons. The data presented below was obtained in a deuterated solvent, typically DMSO-d₆, which is effective at dissolving benzimidazole derivatives and allows for the observation of the N-H proton.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.6 | Broad Singlet | 1H | N-H (imidazole)[1] |

| ~7.77 | Multiplet | 1H | Aromatic H |

| ~7.24 | Multiplet | 1H | Aromatic H |

| ~7.23 | Multiplet | 1H | Aromatic H |

| ~7.05 | Multiplet | 1H | Aromatic H |

| ~6.89 | Multiplet | 1H | Aromatic H |

| ~6.77 | Multiplet | 2H | Aromatic H, N-H[2] |

| ~6.74 | Singlet | 1H | O-H (phenol)[2] |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration of the sample.

¹³C NMR Spectral Data

Due to the symmetry in the phenol and benzimidazole rings, not all carbon atoms are chemically equivalent, leading to a specific number of signals in the ¹³C NMR spectrum.[3] The ipso-carbon attached to the hydroxyl group is typically deshielded and appears at a lower field.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | C-OH (ipso-carbon of phenol) |

| ~115-140 | Aromatic Carbons |

Note: Specific assignments for all carbon atoms require more detailed 2D NMR experiments. The provided data is based on typical ranges for similar structures.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: [1]

-

Accurately weigh 5-25 mg of Phenol, 2-(1H-benzimidazol-2-yl)-.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]

-

Transfer the solution into a 5 mm NMR tube.

-

If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.[1]

Data Acquisition:

-

Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Acquire the spectra at room temperature.

-

Process the data using appropriate software to obtain the chemical shifts, multiplicities, and integrals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Phenol, 2-(1H-benzimidazol-2-yl)- will show characteristic absorption bands for the O-H, N-H, C-N, C-O, and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Characteristic |

| 3421-3402 | O-H stretch (phenol) | Broad band[2] |

| 3236 | N-H stretch (imidazole) | Sharp to broad peak[2] |

| 3100-3000 | Aromatic C-H stretch | Sharp peaks[4] |

| 1600-1440 | Aromatic C=C stretch | Strong absorptions[4] |

| ~1220 | C-O stretch (phenol) | Distinguishing peak[4] |

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of Phenol, 2-(1H-benzimidazol-2-yl)- with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment.

-

The instrument software will automatically subtract the background from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenol, 2-(1H-benzimidazol-2-yl)-, with its conjugated aromatic system, is expected to exhibit strong absorption in the UV region.

| λmax (nm) | Solvent | Electronic Transition |

| ~340, ~406 | DMF | π → π* |

Note: The absorption maxima (λmax) can be influenced by the solvent polarity.[5] In polar solvents, a red shift (to longer wavelengths) for π → π transitions is often observed.[5]*

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of Phenol, 2-(1H-benzimidazol-2-yl)- of a known concentration in a spectroscopic grade solvent (e.g., ethanol, methanol, or DMF).

-

Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.[6]

-

Use a 1 cm path length quartz cuvette.[7]

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.[6]

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like Phenol, 2-(1H-benzimidazol-2-yl)-.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and protocols for Phenol, 2-(1H-benzimidazol-2-yl)-. Researchers are encouraged to use this information as a reference and to adapt the experimental conditions as needed for their specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. rsc.org [rsc.org]

Crystal Structure Analysis of 2-(1H-benzimidazol-2-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(1H-benzimidazol-2-yl)phenol, a molecule of significant interest in medicinal chemistry due to the diverse biological activities associated with benzimidazole derivatives. This document outlines the experimental procedures for its synthesis and crystallization, presents a detailed summary of its crystallographic data, and discusses the key intermolecular interactions that govern its solid-state architecture.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of several important pharmaceuticals. Their versatile pharmacological profile has led to their investigation as potential therapeutic agents for a range of diseases. The compound 2-(1H-benzimidazol-2-yl)phenol is a notable example, and understanding its three-dimensional structure at the atomic level is crucial for elucidating its structure-activity relationships and for the rational design of new, more potent analogues. This guide summarizes the findings from its single-crystal X-ray diffraction analysis.[1][2][3]

Experimental Protocols

Synthesis of 2-(1H-benzimidazol-2-yl)phenol[1][2]

The synthesis of the title compound was achieved through the condensation reaction of o-phenylenediamine and 2-hydroxybenzaldehyde.

Procedure:

-

o-Phenylenediamine (1.6 g, 15 mmol) was dissolved in ethanol (10 ml).

-

2-Hydroxybenzaldehyde (1.6 g, 15 mmol) and ammonium acetate (3 g) were added to the solution.

-

The reaction mixture was maintained at a temperature of 353 K for approximately 1 hour and then refluxed for 48 hours.

-

Following reflux, the mixture was extracted with dichloromethane.

-

The resulting solid was purified by column chromatography using benzene as the eluent.

-

The final product was obtained with a yield of 60% (1.89 g).

Crystallization[1][2]

Single crystals of 2-(1H-benzimidazol-2-yl)phenol suitable for X-ray diffraction studies were obtained by the slow evaporation method.

Procedure:

-

The purified compound was dissolved in a 9:1 mixture of benzene and ethyl acetate.

-

The solution was allowed to evaporate slowly over a period of two days.

-

This process yielded crystals of suitable quality for X-ray analysis.

X-ray Data Collection and Structure Refinement[1][2]

The crystallographic data were collected using an Agilent Xcalibur Eos Gemini diffractometer with Mo Kα radiation at a temperature of 293 K.[1][2] The structure was solved using SIR2011 and refined with SHELXL2013.[1]

Data Presentation

The crystal structure of 2-(1H-benzimidazol-2-yl)phenol has been determined to be in the monoclinic space group P21/c.[2] The key crystallographic and refinement data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀N₂O |

| Formula Weight (Mᵣ) | 210.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.864 (4) |

| b (Å) | 4.7431 (8) |

| c (Å) | 12.952 (2) |

| β (°) | 102.34 (2) |

| Volume (V) (ų) | 1012.1 (3) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.09 |

| Crystal Size (mm) | 0.30 × 0.30 × 0.25 |

| Measured Reflections | 4073 |

| Independent Reflections | 2338 |

| R_int | 0.037 |

| R[F² > 2σ(F²)] | 0.067 |

| wR(F²) | 0.131 |

| Goodness-of-fit (S) | 1.03 |

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1···O26ⁱ | 0.91 (2) | 1.96 (3) | 2.851 (3) | 169 (2) |

| O26—H26···N3 | 0.82 | 1.81 | 2.551 (3) | 150 |

| Symmetry code: (i) x, -1+y, z |

Structural Analysis and Interactions

The molecule of 2-(1H-benzimidazol-2-yl)phenol is essentially planar.[1][2][3] The dihedral angle between the imidazole ring and its attached benzene ring is a mere 0.37 (13)°.[1][3]

Intramolecular Hydrogen Bonding

A significant feature of the molecular structure is an intramolecular O—H···N hydrogen bond, which forms an S(6) ring motif.[1][2][3] This interaction contributes to the planarity of the molecule.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules are linked into chains along the[1] direction via intermolecular N—H···O hydrogen bonds.[1][2][3] The crystal packing is further stabilized by π–π stacking interactions involving the imidazole and benzene rings, with centroid-centroid distances ranging from 3.6106 (17) to 3.6668 (17) Å.[1][2][3]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of 2-(1H-benzimidazol-2-yl)phenol.

Caption: Experimental workflow for the crystal structure analysis.

References

Tautomerism in 2-(Hydroxyphenyl)benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydroxyphenyl)benzimidazole (HBI) and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their biological activity and photophysical properties are intrinsically linked to a dynamic equilibrium between tautomeric forms. This technical guide provides an in-depth exploration of the tautomerism in HBI derivatives, focusing on the core principles of enol-keto tautomerism and the associated excited-state intramolecular proton transfer (ESIPT). We present a summary of quantitative spectroscopic data, detailed experimental protocols for the characterization of these tautomers, and visualizations of the key processes to facilitate a deeper understanding for researchers in drug discovery and materials development.

Introduction

Benzimidazole-based compounds are prevalent scaffolds in a multitude of therapeutic agents due to their structural similarity to endogenous purines, allowing them to interact with various biological targets. The 2-(hydroxyphenyl) substituent introduces the possibility of tautomerism, a phenomenon involving the migration of a proton, leading to structural isomers that can exhibit distinct chemical and physical properties.[1] This guide will delve into the enol-keto tautomerism that is central to the behavior of HBI derivatives.

The tautomeric equilibrium in these molecules is highly sensitive to environmental factors such as solvent polarity, pH, and temperature.[2][3] A profound understanding of this equilibrium is paramount for drug development, as different tautomers can display varied binding affinities to target proteins, thereby influencing the efficacy and pharmacokinetic profiles of drug candidates.

The Core of Tautomerism in HBI Derivatives: Enol-Keto Equilibrium and ESIPT

The fundamental tautomeric relationship in 2-(hydroxyphenyl)benzimidazole derivatives is the equilibrium between the enol and keto forms. The enol form possesses an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzimidazole ring.[2] Upon photoexcitation, many HBI derivatives undergo an ultrafast excited-state intramolecular proton transfer (ESIPT), leading to the formation of the excited keto tautomer.[4] This process is often accompanied by a large Stokes shift in the fluorescence spectrum, a property that has been harnessed in the development of fluorescent probes and laser dyes.[2]

The ESIPT process can be influenced by the presence of different rotamers (conformational isomers), namely the syn and anti forms, which are dependent on the orientation of the hydroxyphenyl ring relative to the benzimidazole core.[5] In nonpolar solvents like cyclohexane, the planar syn form, which is pre-disposed for ESIPT, is often predominant.[5] In contrast, polar or protic solvents can stabilize other conformers or tautomers, including a zwitterionic form.[6][7][8]

Signaling Pathway of Tautomerization and ESIPT

The following diagram illustrates the ground state equilibrium and the excited-state proton transfer process in a typical 2-(hydroxyphenyl)benzimidazole derivative.

Quantitative Spectroscopic Data

The tautomeric equilibrium and ESIPT process can be quantitatively assessed using various spectroscopic techniques. The following tables summarize representative photophysical data for 2-(hydroxyphenyl)benzimidazole and some of its derivatives.

Table 1: Photophysical Characteristics of 2-(2-Hydroxyphenyl)benzimidazole Derivatives in Methanol

| Product | Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

| 3a | H | 338 | 375, 465 | - | 0.45 |

| 3b | 4-NH₂ | 355 | 385, 495 | - | 0.52 |

| 3c | 4-N(CH₃)₂ | 360 | 390, 510 | - | 0.65 |

| 3d | 4-CH₂OH | 342 | 380, 475 | - | 0.48 |

| 3e | 4-N=N-Ph | 370 | 405, 520 | - | 0.38 |

Data extracted from Reference[9]. The dual emission bands correspond to the normal (enol) and tautomer (keto) forms.

Table 2: Spectroscopic Data for 5'-amino-2-(2'-hydroxyphenyl)benzimidazole (P1) in CH₂Cl₂

| Compound | λabs (nm) | λem (nm) |

| P1 (enol/keto) | 305, 355 | 412, 540 |

| P1-CO (product with phosgene) | 305 | 358 |

Data extracted from Reference[3]. This derivative is used as a fluorescent probe for phosgene, where the reaction blocks the ESIPT process.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible study of tautomerism in HBI derivatives. Below are outlines of key experimental methodologies.

Synthesis of 2-(Hydroxyphenyl)benzimidazole Derivatives

A common method for the synthesis of HBI derivatives involves the condensation of an o-phenylenediamine with a salicylic acid derivative.

General Protocol:

-

A mixture of the o-phenylenediamine (1.0 mmol) and the substituted salicylic acid (1.0 mmol) is heated in polyphosphoric acid (PPA) at an elevated temperature (e.g., 160-200 °C) for several hours.[3]

-

The reaction mixture is then cooled to room temperature and poured into a large volume of cold water or a sodium bicarbonate solution to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).[3]

Workflow for Synthesis and Purification

Spectroscopic Characterization

These techniques are fundamental for observing the different tautomeric forms and the ESIPT phenomenon.

Protocol:

-

Sample Preparation: Prepare stock solutions of the HBI derivative in a suitable solvent (e.g., methanol, acetonitrile, cyclohexane).[10] Prepare a series of dilutions to the desired concentrations (typically in the micromolar range).

-

UV-Vis Absorption: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).

-

Fluorescence Spectroscopy: Record emission and excitation spectra using a spectrofluorometer. For ESIPT studies, excite the sample at a wavelength corresponding to the absorption of the enol form and record the emission over a broad range to capture both the normal and tautomer fluorescence.[7][8]

-

Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[9]

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the solution-state structure and studying the dynamics of tautomeric exchange.[11]

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the HBI derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[11] DMSO-d₆ is often preferred as it can slow down the proton exchange, allowing for the observation of distinct signals for the different tautomers.[12]

-

¹H NMR: Acquire the ¹H NMR spectrum. Pay close attention to the chemical shift of the N-H and O-H protons, which are often broad and appear downfield. The aromatic region will provide information about the substitution pattern.

-

¹³C NMR: Acquire the ¹³C NMR spectrum. The chemical shifts of the carbons in the benzimidazole ring, particularly C4/C7 and C5/C6, can indicate whether the tautomeric exchange is fast or slow on the NMR timescale.[13]

-

Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the kinetics of the tautomeric exchange. At low temperatures, the exchange can often be "frozen out," allowing for the individual tautomers to be observed and their populations to be quantified.[5]

Computational Chemistry

Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for complementing experimental findings.

General Workflow:

-

Structure Optimization: Optimize the geometries of the different possible tautomers and rotamers in the ground state (S₀) using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[10]

-

Excited State Calculations: Perform TD-DFT calculations on the optimized ground-state geometries to predict the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectra.

-

Excited State Optimization: Optimize the geometries of the tautomers in the first excited state (S₁) to understand the structural changes upon excitation.

-

Emission Spectra Prediction: Calculate the emission energies from the optimized S₁ geometries to predict the fluorescence spectra.

-

Potential Energy Surface Scanning: Scan the potential energy surface along the proton transfer coordinate to calculate the energy barrier for the ESIPT process.[14]

Computational Workflow Diagram

Conclusion

The tautomerism of 2-(hydroxyphenyl)benzimidazole derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. A comprehensive understanding of the enol-keto equilibrium and the excited-state intramolecular proton transfer process is essential for the rational design of novel compounds with desired properties. This guide has provided a foundational overview of the core concepts, summarized key quantitative data, and outlined detailed experimental and computational methodologies. By employing these approaches, researchers can effectively characterize the tautomeric behavior of HBI derivatives and unlock their full potential in various scientific and technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles: novel benzimidazoles undergoing excited-state intramolecular coupled proton and charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Spectral properties of 2-(2'-hydroxyphenyl) benzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistrymag.org [chemistrymag.org]

- 10. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Phenol, 2-(1H-benzimidazol-2-yl)- for Material Science

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of Phenol, 2-(1H-benzimidazol-2-yl)- (HPBI), a molecule of significant interest in material science. Its unique photophysical characteristics, particularly its propensity for Excited-State Intramolecular Proton Transfer (ESIPT), make it a promising candidate for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. This document details its synthesis, electronic structure, and the interplay between its properties and performance in various applications.

Core Electronic Properties

The electronic properties of HPBI are governed by the interplay between the electron-donating phenol and electron-accepting benzimidazole moieties. This donor-acceptor character is fundamental to its photophysical behavior. Key electronic parameters have been investigated through both experimental techniques and theoretical calculations.

Table 1: Summary of Quantitative Electronic Properties of HPBI

| Property | Experimental Value | Theoretical Value | Method |

| HOMO Energy | -5.50 eV | -5.83 eV to -6.12 eV | Cyclic Voltammetry, DFT |

| LUMO Energy | -2.34 eV | -1.98 eV to -2.25 eV | Cyclic Voltammetry, DFT |

| Electrochemical Band Gap (Egec) | 3.16 eV | - | Cyclic Voltammetry |

| Optical Band Gap (Egopt) | 3.44 eV | 3.50 eV to 3.87 eV | UV-Vis Spectroscopy, TD-DFT |

| Oxidation Potential (Eox) | +0.7 V vs. Fc/Fc+ | - | Cyclic Voltammetry |

| Ionization Potential (IP) | - | 5.98 eV | DFT |

| Electron Affinity (EA) | - | 1.87 eV | DFT |

Note: Experimental and theoretical values are compiled from various sources and methodologies, leading to a range of reported values. DFT and TD-DFT calculations are sensitive to the chosen functional and basis set.

Synthesis and Characterization

The synthesis of HPBI is typically achieved through the condensation reaction of o-phenylenediamine and salicylaldehyde. Various catalytic systems and reaction conditions have been explored to optimize the yield and purity of the final product.

Detailed Experimental Protocol: Synthesis of HPBI

A widely adopted method for the synthesis of 2-(1H-benzimidazol-2-yl)phenol is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and salicylaldehyde (1.22 g, 10 mmol) in ethanol (30 mL).

-

Reaction Initiation: To this solution, add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 0.19 g, 1 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the precipitate by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]

-

Characterization: The final product, a white to off-white solid, is characterized by spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Photophysical Properties and Excited-State Intramolecular Proton Transfer (ESIPT)

HPBI exhibits fascinating photophysical properties, most notably Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the benzimidazole ring. This process leads to the formation of a transient keto-tautomer, which is responsible for a large Stokes shift in the fluorescence spectrum.

The ESIPT process is highly sensitive to the surrounding environment, including solvent polarity and the presence of metal ions or other analytes. This sensitivity is the basis for its application in chemical sensing.

Caption: Simplified Jablonski diagram illustrating the ESIPT process in HPBI.

Applications in Material Science

The unique electronic and photophysical properties of HPBI make it a versatile material for various applications in material science.

Organic Light-Emitting Diodes (OLEDs)

HPBI and its derivatives are investigated as host materials, emitters, and electron transport layers in OLEDs. The HOMO and LUMO energy levels of HPBI can be tuned through chemical modification to facilitate efficient charge injection and transport within the device architecture. The high thermal stability of the benzimidazole core is also advantageous for device longevity.

Caption: A representative energy level diagram for an OLED incorporating HPBI.

Fluorescent Sensors

The sensitivity of the ESIPT process to the local environment makes HPBI an excellent platform for the development of fluorescent sensors. The fluorescence of HPBI can be either quenched or enhanced in the presence of specific analytes, such as metal ions (e.g., Zn2+, Al3+, Cu2+) or anions (e.g., F-, CN-). This change in fluorescence intensity or wavelength provides a detectable signal for the presence of the target analyte.

The sensing mechanism often involves the coordination of the analyte to the phenol and/or benzimidazole groups, which can either inhibit or modify the ESIPT process, leading to a change in the emission spectrum.

Caption: Logical workflow of HPBI-based fluorescent sensing.

Experimental Workflows

The characterization of the electronic properties of HPBI involves a combination of spectroscopic and electrochemical techniques.

Caption: General experimental workflow for HPBI characterization.

Key Experimental Protocols

-

UV-Vis and Photoluminescence Spectroscopy: Solutions of HPBI are prepared in various solvents of differing polarity. Absorption spectra are recorded using a UV-Vis spectrophotometer to determine the absorption maxima (λabs) and the optical band gap. Emission spectra are recorded on a fluorometer by exciting the sample at its λabs to observe the fluorescence maxima (λem) and study the ESIPT phenomenon.

-

Cyclic Voltammetry (CV): CV is performed in a three-electrode cell containing a solution of HPBI in a suitable solvent (e.g., acetonitrile or dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The working electrode is typically glassy carbon, the reference electrode is Ag/AgCl or a saturated calomel electrode (SCE), and the counter electrode is a platinum wire. The oxidation potential is measured and used to estimate the HOMO energy level using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

Conclusion

Phenol, 2-(1H-benzimidazol-2-yl)- is a molecule with a rich set of electronic and photophysical properties that are highly relevant to material science. Its straightforward synthesis, robust chemical structure, and tunable electronic levels, combined with its characteristic ESIPT behavior, make it a compelling building block for the next generation of organic electronic devices and chemical sensors. Further research into the design of novel HPBI derivatives and a deeper understanding of the structure-property relationships will undoubtedly unlock its full potential in these exciting fields.

References

The Discovery and Evolution of Benzimidazole-Phenol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and development of benzimidazole-phenol compounds. This class of heterocyclic compounds, characterized by the fusion of a benzene ring and an imidazole ring with a phenolic substituent, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This document details the historical synthesis of the benzimidazole scaffold, the evolution of synthetic methodologies for phenolic derivatives, their mechanisms of action through key signaling pathways, and a comprehensive overview of their therapeutic potential. Quantitative data on their biological activities are presented in structured tables for comparative analysis. Detailed experimental protocols for synthesis, characterization, and key biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Benzimidazole Scaffold and the Significance of the Phenolic Moiety

Benzimidazole, a heterocyclic aromatic organic compound, consists of a bicyclic structure formed by the fusion of benzene and imidazole rings.[1] The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically important drugs.[2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2]

The introduction of a phenolic hydroxyl group onto the benzimidazole scaffold creates the benzimidazole-phenol class of compounds, which exhibit unique and often enhanced biological properties. The phenolic moiety can participate in hydrogen bonding and act as a proton donor, which can be crucial for binding to biological targets.[3] Furthermore, the phenolic group is a well-known antioxidant pharmacophore, capable of scavenging free radicals and chelating metal ions. This dual functionality of the benzimidazole core and the phenolic group often results in synergistic effects, leading to potent biological activities.

Discovery and Historical Development

The history of benzimidazole chemistry dates back to the late 19th century. The first synthesis of the parent benzimidazole was not explicitly detailed in the initial searches, but the first benzimidazole derivative, 2,5-dimethylbenzimidazole, was synthesized by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide. A few years later, Ladenburg independently synthesized the same compound by refluxing 3,4-diaminotoluene with acetic acid. The most common and versatile method for synthesizing 2-substituted benzimidazoles, the Phillips-Ladenburg synthesis, involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

The specific discovery of 2-(2-hydroxyphenyl)benzimidazole, a prototypical benzimidazole-phenol, is not precisely dated in the reviewed literature. However, early research on benzimidazole derivatives in the mid-20th century likely included the synthesis of such phenolic compounds. The development of more efficient synthetic methods, such as the use of polyphosphoric acid as a dehydrating agent and catalyst, facilitated the synthesis of a wide variety of benzimidazole derivatives, including those with phenolic substituents. More contemporary methods utilize microwave-assisted synthesis and green chemistry approaches to improve yields and reduce reaction times.

Synthetic Methodologies and Characterization

The synthesis of benzimidazole-phenol compounds typically involves the condensation of an o-phenylenediamine with a substituted salicylic acid or salicylaldehyde.

General Synthesis of 2-(2-Hydroxyphenyl)benzimidazole

A common method for the synthesis of 2-(2-hydroxyphenyl)benzimidazole is the condensation of o-phenylenediamine with salicylaldehyde.

Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)benzimidazole

-

Materials: o-phenylenediamine, salicylaldehyde, ethanol, sodium metabisulfite (optional, as an oxidizing agent).

-

Procedure:

-

Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

-

Add salicylaldehyde (1 equivalent) to the solution.

-

If desired, add sodium metabisulfite (1.1 equivalents) as an oxidizing agent.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[4]

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques:

-

¹H NMR (DMSO-d₆): δ 13.01 (br, s, 1H, NH), 12.16 (br, s, 1H, OH), 7.68–7.59 (m, 2H, Ar-H), 7.26–7.23 (m, 3H, Ar-H), 6.79 (d, J = 8.0 Hz, 1H, Ar-H), 6.72 (dd, J = 2.2 Hz, J = 7.1 Hz, 1H, Ar-H).[4]

-

¹³C NMR (DMSO-d₆): δ 152.59, 149.93, 141.28, 119.68, 117.93, 112.80, 110.89.[4]

-

IR (KBr, cm⁻¹): 3400-3000 (O-H and N-H stretching), 1620 (C=N stretching), 1590, 1450 (C=C aromatic stretching).

-

Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₃H₁₁N₂O: 211.0866, found: 211.0868.[4]

-

Diagram: General Synthesis of 2-(2-Hydroxyphenyl)benzimidazole

References

- 1. ijpsr.com [ijpsr.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - PMC [pmc.ncbi.nlm.nih.gov]

biological significance of the benzimidazole scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic heterocycle composed of fused benzene and imidazole rings, stands as a cornerstone in the field of medicinal chemistry. Its structural resemblance to endogenous purine nucleotides allows it to readily interact with a myriad of biological targets, making it a "privileged scaffold" in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the profound biological significance of the benzimidazole core, detailing its diverse pharmacological activities, mechanisms of action, and structure-activity relationships. The guide further presents quantitative data, detailed experimental protocols for key biological assays, and visualizations of critical signaling pathways to serve as a valuable resource for professionals in drug discovery and development.

A Spectrum of Biological Activities

Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as versatile candidates for treating a wide array of diseases. The inherent chemical properties of the benzimidazole nucleus, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, underpin its capacity to bind with high affinity to various enzymes and receptors.[1] This has led to the development of benzimidazole-based drugs with potent anti-inflammatory, anticancer, antimicrobial, and antiviral activities.

Anti-inflammatory Properties

Benzimidazole derivatives exert their anti-inflammatory effects through multiple mechanisms, most notably by inhibiting key enzymes in the inflammatory cascade.[2] A primary target is the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[3] By blocking COX activity, these compounds can effectively reduce inflammation and associated pain. Furthermore, certain benzimidazole derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the expression of pro-inflammatory cytokines.[4][5]

Table 1: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

| Compound | Target | Assay | IC50 | Reference |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | 0.86 µM | [6] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | TNF-α Production | LPS-stimulated RAW 264.7 cells | 1.87 µM | [6] |

| Chloroimidazole derivative | Bradykinin B1 Receptor | Radioligand binding assay | 0.3 nM | [7] |

| Benzimidazole-pyrazolone conjugate | Carrageenan-induced paw edema | In vivo (rat) | 75.0% inhibition | [7] |

| 2-(4-methoxybenzyl)-1H-benzo[d]imidazole (3m) | NF-κB Inhibition | SEAP Assay (LPS-induced RAW 264.7 cells) | 1.7 µM | [8] |

| 2-(2-methoxybenzyl)-1H-benzo[d]imidazole (3n) | NF-κB Inhibition | SEAP Assay (LPS-induced RAW 264.7 cells) | 2.4 µM | [8] |

Anticancer Efficacy

The anticancer potential of the benzimidazole scaffold is one of its most extensively studied attributes.[9][10][11] These compounds combat cancer through a variety of mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.[9][10][11] Several clinically approved anticancer drugs, such as bendamustine, feature the benzimidazole core.[11]

A significant mode of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[7][11] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Another critical anticancer mechanism is the inhibition of topoisomerases, enzymes that are vital for DNA replication and repair.[2] By stabilizing the topoisomerase-DNA complex, benzimidazole derivatives can induce DNA strand breaks, ultimately triggering cell death.[2] Furthermore, benzimidazole-based compounds have been developed as potent inhibitors of various protein kinases, such as c-Met and BRAFV600E, which are often dysregulated in cancer.[10][12]

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Target/Mechanism | Cell Line | IC50/GI50 | Reference |

| Fluoro aryl benzimidazole derivative | Apoptosis induction | HOS | 1.8 µM | [9] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Apoptosis induction | HepG2 | 0.39 µg/mL | [9] |

| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | Tubulin polymerization inhibition | 60 human cancer cell lines | 0.43 - 7.73 µmol/L | [10] |

| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivative (12n) | c-Met tyrosine kinase | Enzyme assay | 0.030 µmol/L | [10] |

| 6-fluoro-2-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1H-benzo[d]imidazole-4-carboxamide (27) | PARP-1 | Enzyme assay | 18 nmol/L | [10] |

| Benzimidazole-triazole hybrid | EGFR inhibition | Enzyme assay | 0.086 µM | [9] |

| Benzimidazole-triazole hybrid | Topoisomerase I inhibition | Enzyme assay | 2.52 µM | [9] |

| 2-Phenoxymethylbenzimidazole (17) | Topoisomerase I inhibition | Cell-free system | 14.1 µM | [13] |

| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Topoisomerase II inhibition | Cell-free system | 22.3 µM | [13] |

| Indazole and benzimidazole analogue (12b) | Tubulin polymerization inhibition | A2780S (ovarian cancer) | 6.2 nM | [14] |

Antimicrobial and Antiviral Potential

The benzimidazole scaffold is also a crucial component in the development of agents to combat infectious diseases. Several benzimidazole derivatives exhibit potent activity against a wide range of bacteria, fungi, and viruses.[11][15]

In the realm of antibacterials, benzimidazole compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, with some demonstrating minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics.[11][16] Their mechanisms of action often involve the inhibition of essential bacterial processes.[11]

The antiviral activity of benzimidazoles is also well-documented, with compounds showing efficacy against a variety of RNA and DNA viruses.[15] For instance, certain derivatives have demonstrated potent activity against Respiratory Syncytial Virus (RSV) with EC50 values in the nanomolar range.[17]

Table 3: Antimicrobial and Antiviral Activity of Selected Benzimidazole Derivatives

| Compound | Activity | Organism/Virus | MIC/EC50 | Reference |

| Benzimidazole derivative | Antibacterial | Enterococcus faecalis | 12.5-400 µg/ml | [11] |

| Benzimidazole derivative | Antibacterial | Staphylococcus aureus | 12.5-400 µg/ml | [11] |

| Benzimidazole derivative (III4) | Antibacterial | Escherichia coli | 62.5 µg/ml | [16] |

| Benzimidazole derivative (III1) | Antibacterial | Pseudomonas aeruginosa | 62.5 µg/ml | [16] |

| Benzimidazole derivative | Antifungal | Candida tropicalis | 6.25-400 µg/ml | [11] |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazole | Antiviral | Respiratory Syncytial Virus (RSV) | As low as 20 nM | [17] |

| 2-benzylbenzimidazole derivative | Antiviral | Coxsackievirus B5 (CVB-5) | 9-17 µM | [15] |

| 2-benzylbenzimidazole derivative | Antiviral | Respiratory Syncytial Virus (RSV) | 5-15 µM | [15] |

Key Signaling Pathways and Mechanisms of Action

To visually represent the complex biological processes influenced by benzimidazole derivatives, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action for anticancer benzimidazoles targeting tubulin polymerization.

Caption: Inhibition of the NF-κB signaling pathway by benzimidazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of benzimidazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells, count them, and adjust the cell density in complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds in culture medium. The final concentration of DMSO should typically be below 0.5%. After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[19]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[15][18]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[19][20]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds (benzimidazole derivatives)

-

Known COX inhibitor (e.g., celecoxib, indomethacin) for positive control

-

DMSO

-

Reaction termination solution (e.g., 2 M HCl)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or LC-MS/MS for product quantification

Procedure:

-

Reagent Preparation: Prepare solutions of the COX enzymes, heme, and arachidonic acid in the assay buffer. Prepare serial dilutions of the test compounds and controls in DMSO.

-

Enzyme Reaction: In a microplate or microcentrifuge tubes, add the assay buffer, heme, and the COX enzyme.[21]

-

Inhibitor Incubation: Add a small volume of the test compound solution (or DMSO for the control) to the enzyme mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[21]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.[21]

-

Termination of Reaction: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding the termination solution.[21]

-

Product Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit or by LC-MS/MS.[21]

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Broth Microdilution MIC Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC values.[22][23]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (benzimidazole derivatives)

-

Standard antimicrobial agents for quality control

-

Sterile 96-well microtiter plates

-

Inoculum preparation materials (saline, McFarland standards)

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh culture, prepare a standardized inoculum of the microorganism in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.[24]

-

Inoculation: Inoculate each well containing the diluted compounds with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[24]

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).[22]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[22]

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[1][25]

Materials:

-

Susceptible host cell line

-

Virus stock

-

Culture medium

-

Overlay medium (containing, for example, methylcellulose or agarose to restrict virus spread)

-

Test compounds (benzimidazole derivatives)

-

Known antiviral drug for positive control

-

Crystal violet staining solution

-

Formalin or other fixative

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[1]

-

Virus Titration: Perform serial dilutions of the virus stock and infect the cell monolayers to determine the virus titer in plaque-forming units (PFU)/mL. This is to determine the appropriate virus concentration to use in the assay (typically to yield 50-100 plaques per well).

-

Compound Treatment and Infection: Prepare serial dilutions of the test compounds in culture medium. Pre-treat the cell monolayers with the compound dilutions for a specific time. Then, infect the cells with the predetermined amount of virus. Alternatively, the virus and compound can be added simultaneously.[1]

-

Overlay: After a virus adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.[1]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.[1]

-